
5-(2-(4-(2,5-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-(4-(2,5-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C19H24N4O3 and its molecular weight is 356.426. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticonvulsant Activity
A study by Kamiński, Rzepka, and Obniska (2011) synthesized and tested a series of new pyrrolidine-2,5-diones, which are structurally related to the compound , for anticonvulsant activity. These compounds were found to be effective in at least one seizure model, indicating potential applications in the treatment of epilepsy or other seizure disorders. The study highlights the relevance of these compounds in neuropharmacology, specifically in the context of anticonvulsant drug development (Kamiński, Rzepka, & Obniska, 2011).
Antiproliferative and Erythroid Differentiation
Saab et al. (2013) investigated the antiproliferative effects and erythroid differentiation of piperazine derivatives, similar to the compound , against K-562 human chronic myelogenous leukemia. Their findings suggest that these compounds have potential applications in cancer treatment, specifically in targeting leukemia cells and influencing their differentiation (Saab et al., 2013).
Antifungal Properties
Volkova, Levshin, and Perlovich (2020) synthesized and characterized a novel antifungal compound related to the compound . The study provides insights into the solubility and pharmacological properties of the compound, indicating its potential application in treating fungal infections (Volkova, Levshin, & Perlovich, 2020).
COX Inhibition and Analgesic Activity
Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel compounds based on pyrimidine structures, including one similar to the compound , and evaluated their COX inhibition and analgesic activities. The results indicated significant inhibition of COX enzymes and promising analgesic activities, suggesting potential therapeutic applications in pain management and inflammation (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial and Anti-Proliferative Activities
Al-Wahaibi, Mohamed, Tawfik, Hassan, and El-Emam (2021) conducted a study on N-Mannich bases of oxadiazole, which are structurally related to the compound . They evaluated these compounds for antimicrobial and anti-proliferative activities, suggesting potential applications in combating bacterial infections and in cancer treatment (Al-Wahaibi et al., 2021).
Propiedades
IUPAC Name |
5-[2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-6-methyl-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-12-4-5-13(2)16(10-12)22-6-8-23(9-7-22)17(24)11-15-14(3)20-19(26)21-18(15)25/h4-5,10H,6-9,11H2,1-3H3,(H2,20,21,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQSJVOCEJIREY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)CC3=C(NC(=O)NC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
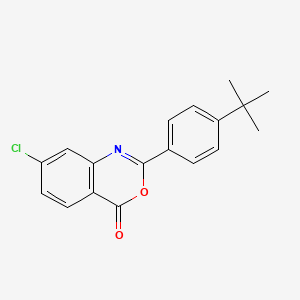
![3-(4-Fluorobenzoyl)-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2655552.png)
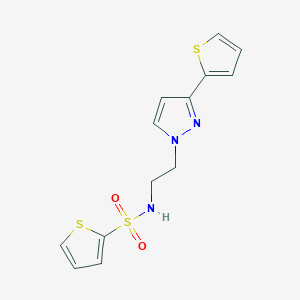
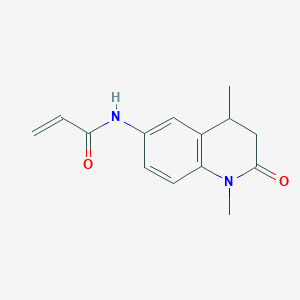

![2,4-dichloro-N-[2-[3-[(4-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2655557.png)
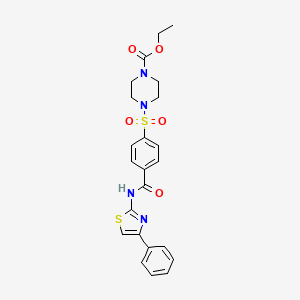
![(2Z)-2-[(3-fluoro-2-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2655561.png)
![Methyl 3-[(2-chloropyridin-3-yl)formamido]-2-[(4-hydroxyphenyl)methyl]propanoate](/img/structure/B2655563.png)
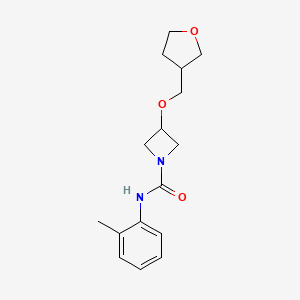
![2-Cyano-6-(9H-fluoren-9-ylmethoxycarbonyl)-6-azaspiro[2.5]octane-2-carboxylic acid](/img/structure/B2655569.png)
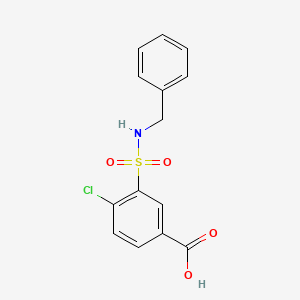

![4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2655572.png)
